molecular formula C6H12Br2O6 B14488529 Acetic acid;2,2-dibromoethane-1,1-diol CAS No. 63418-85-9

Acetic acid;2,2-dibromoethane-1,1-diol

Katalognummer: B14488529
CAS-Nummer: 63418-85-9
Molekulargewicht: 339.96 g/mol
InChI-Schlüssel: YGESGXLDZLRKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2,2-dibromoethane-1,1-diol is a compound that combines the properties of acetic acid and 2,2-dibromoethane-1,1-diol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar. 2,2-dibromoethane-1,1-diol is a brominated organic compound with significant industrial and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: The synthesis of 2,2-dibromoethane-1,1-diol typically involves the bromination of ethylene glycol. Ethylene glycol reacts with bromine in the presence of a solvent like carbon tetrachloride to produce 2,2-dibromoethane-1,1-diol.

    Industrial Production: Industrially, 2,2-dibromoethane-1,1-diol is produced by the reaction of ethylene with bromine.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 2,2-dibromoethane-1,1-diol can undergo oxidation reactions to form various brominated products.

    Reduction: Reduction of 2,2-dibromoethane-1,1-diol can lead to the formation of ethylene glycol and other simpler compounds.

    Substitution: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Carbon tetrachloride, dichloromethane.

Major Products

    Brominated Derivatives: Various brominated organic compounds.

    Ethylene Glycol: A common product of reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology and Medicine

    Pharmaceuticals: Used in the synthesis of certain pharmaceutical compounds.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Industry

Wirkmechanismus

The mechanism of action of 2,2-dibromoethane-1,1-diol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This compound can also generate reactive intermediates that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-dibromoethane-1,1-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct reactivity and applications compared to other brominated compounds.

Eigenschaften

CAS-Nummer

63418-85-9

Molekularformel

C6H12Br2O6

Molekulargewicht

339.96 g/mol

IUPAC-Name

acetic acid;2,2-dibromoethane-1,1-diol

InChI

InChI=1S/C2H4Br2O2.2C2H4O2/c3-1(4)2(5)6;2*1-2(3)4/h1-2,5-6H;2*1H3,(H,3,4)

InChI-Schlüssel

YGESGXLDZLRKHL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C(C(Br)Br)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.